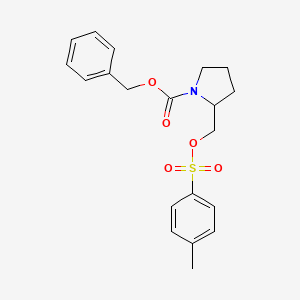

2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 159748-96-6

Cat. No.: VC8245010

Molecular Formula: C20H23NO5S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 159748-96-6 |

|---|---|

| Molecular Formula | C20H23NO5S |

| Molecular Weight | 389.5 g/mol |

| IUPAC Name | benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-15-18-8-5-13-21(18)20(22)25-14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |

| Standard InChI Key | NXLHXKQZPMJMPL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine core (a five-membered saturated ring with one nitrogen atom) substituted at two positions:

-

Position 1: A benzyl ester group () providing steric bulk and lipophilicity.

-

Position 2: A toluene-4-sulfonyloxymethyl group (), which acts as a leaving group in nucleophilic substitution reactions .

The (S)-enantiomer (CAS 72500-24-4) is the most commonly reported form, with chiral centers influencing its reactivity and biological interactions .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a multi-step process:

-

Pyrrolidine Functionalization: Introduction of the tosyloxymethyl group at position 2 using toluene-4-sulfonyl chloride () under basic conditions .

-

Esterification: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate .

| Material | Supplier | Purity | Use Case |

|---|---|---|---|

| Toluene-4-sulfonyl chloride | Labnetwork Inc. | >98% | Tosylation agent |

| (S)-Pyrrolidine derivatives | Amber MolTech LLC | >95% | Chiral backbone source |

Industrial Scalability

Suppliers such as Labnetwork Inc. and Amber MolTech LLC offer the compound at scales from milligrams to kilograms, with pricing dependent on purity (e.g., $1.9–2.9 per gram) . Regulatory-compliant synthesis requires adherence to Good Manufacturing Practices (GMP), particularly for pesticide applications .

Applications in Organic Synthesis and Catalysis

Asymmetric Organocatalysis

The (S)-enantiomer has been employed in Michael addition reactions, where its chiral center directs stereoselectivity. For example, it catalyzes the addition of cyclohexanone to nitroolefins with enantiomeric excess (ee) >99% . This application leverages the tosyl group’s ability to stabilize transition states through hydrogen bonding .

Peptide Nucleic Acid (PNA) Analogues

Pyrrolidine derivatives, including structurally related compounds, are used in PNAs for RNA recognition. Modifications at the 2-position enhance binding affinity and selectivity, as demonstrated in studies optimizing inter-nucleobase distances .

| Requirement | Description |

|---|---|

| Bait Station Design | Resistant to destruction by children/pets |

| First Aid Measures | Immediate flushing for eye/skin contact |

| Environmental Precautions | Avoid contamination of water sources |

Emerging Research and Future Directions

Medicinal Chemistry Applications

Recent studies highlight pyrrolidine derivatives as scaffolds for kinase inhibitors and antiviral agents. For instance, modifications at the 2-position improve metabolic stability in preclinical models .

Green Chemistry Initiatives

Efforts to replace toluene-4-sulfonyl chloride with biodegradable sulfonating agents are underway, aiming to reduce environmental impact without compromising yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume